molecular formula C22H14N2O7 B416911 METHYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE

METHYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE

Cat. No.: B416911
M. Wt: 418.4g/mol
InChI Key: VPZHLYJFOPXCAS-UHFFFAOYSA-N
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Description

Methyl 4-(5-{4-nitrophenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with the molecular formula C22H14N2O7 It is characterized by the presence of a nitrophenoxy group, a dioxo-isoindoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrophenol with phthalic anhydride to form the intermediate 4-nitrophenoxyphthalic anhydride. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{4-nitrophenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-{4-nitrophenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of METHYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The dioxo-isoindoline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-{4-aminophenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
  • Methyl 4-(5-{4-methoxyphenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
  • Methyl 4-(5-{4-chlorophenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Uniqueness

Methyl 4-(5-{4-nitrophenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H14N2O7

Molecular Weight

418.4g/mol

IUPAC Name

methyl 4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C22H14N2O7/c1-30-22(27)13-2-4-14(5-3-13)23-20(25)18-11-10-17(12-19(18)21(23)26)31-16-8-6-15(7-9-16)24(28)29/h2-12H,1H3

InChI Key

VPZHLYJFOPXCAS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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